molecular formula C9H7NOS B12516294 2-(Thiophen-2-yloxy)pyridine

2-(Thiophen-2-yloxy)pyridine

Cat. No.: B12516294
M. Wt: 177.22 g/mol
InChI Key: KSCNWWQZXQIHJM-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yloxy)pyridine is an organic compound that features a pyridine ring substituted with a thiophen-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yloxy)pyridine typically involves the reaction of 2-bromopyridine with thiophen-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yloxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-thiophen-2-yloxypyridine

InChI

InChI=1S/C9H7NOS/c1-2-6-10-8(4-1)11-9-5-3-7-12-9/h1-7H

InChI Key

KSCNWWQZXQIHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CS2

Origin of Product

United States

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